molecular formula C16H16N4O3 B2479358 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2177060-83-0

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2479358
M. Wt: 312.329
InChI Key: LRQJUEYSKJVJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit, which is a type of organic compound that has been studied for its anti-inflammatory properties . This compound also contains a pyrimidin-2-ylamino group and an azetidin-1-yl group, which are common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin subunit is a cyclic structure with two oxygen atoms forming a dioxin ring . The pyrimidin-2-ylamino group and the azetidin-1-yl group add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” can be complex. For example, one of the steps in the synthesis process might result in a Baeyer-Villager oxidation . In another method, the synthesis involves several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Antitumor and Antibiotic Properties

One notable application of derivatives similar to "(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" is in the synthesis of compounds with antitumor properties. For example, the synthesis of azetidino[1,4]benzodiazepines, which are derived from a process involving proline- and azetidinone-substituted alkenes, has shown potent antitumor antibiotic activities (Hemming et al., 2014).

B-Raf Kinase Inhibitors for Cancer Treatment

Another significant application is in the development of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase, demonstrating considerable anti-proliferative activity against various cancer cell lines. Such compounds, including derivatives synthesized and evaluated, showed potent biological activity, indicating their potential as cancer therapeutics (Yang et al., 2012).

Imaging Agents for Parkinson's Disease

Moreover, compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been explored as potential positron emission tomography (PET) imaging agents for Parkinson's disease. The synthesis of such compounds aims at imaging LRRK2 enzyme activity, a target of interest in Parkinson's pathology (Wang et al., 2017).

Antimicrobial and Anticancer Agents

Research has also focused on synthesizing novel pyrazole derivatives with the 2,3-dihydrobenzo[b][1,4]dioxin structure, exhibiting potential antimicrobial and anticancer activities. These studies highlight the compound's role in the development of new therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(14-10-22-12-4-1-2-5-13(12)23-14)20-8-11(9-20)19-16-17-6-3-7-18-16/h1-7,11,14H,8-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJUEYSKJVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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